2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine
Brand Name: Vulcanchem
CAS No.: 37128-76-0
VCID: VC16053330
InChI: InChI=1S/C11H8ClN3O/c12-10-4-3-9(16-10)11-14-7-2-1-6(13)5-8(7)15-11/h1-5H,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H8ClN3O
Molecular Weight: 233.65 g/mol

2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine

CAS No.: 37128-76-0

Cat. No.: VC16053330

Molecular Formula: C11H8ClN3O

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine - 37128-76-0

Specification

CAS No. 37128-76-0
Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
IUPAC Name 2-(5-chlorofuran-2-yl)-3H-benzimidazol-5-amine
Standard InChI InChI=1S/C11H8ClN3O/c12-10-4-3-9(16-10)11-14-7-2-1-6(13)5-8(7)15-11/h1-5H,13H2,(H,14,15)
Standard InChI Key RGPBLUSCNJXDFM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)NC(=N2)C3=CC=C(O3)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, reflects its fused heterocyclic system:

  • Benzimidazole core: A bicyclic structure comprising a benzene ring fused to an imidazole ring.

  • Substituents:

    • 5-Chloro-2-furyl group: A furan ring with a chlorine atom at position 5, linked to the benzimidazole’s position 2.

    • Amino group (-NH₂): Located at position 5 of the benzimidazole.

This configuration introduces electronic effects (e.g., electron-withdrawing chlorine) and hydrogen-bonding capabilities (via the amine), which influence reactivity and intermolecular interactions .

Tautomerism and Stereoelectronic Effects

Like many benzimidazoles, this compound may exhibit tautomerism, where the proton on the imidazole nitrogen shifts between positions 1 and 3. The presence of the electron-withdrawing chloro-furyl group stabilizes specific tautomeric forms, potentially altering binding affinities in biological systems .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of 2-substituted benzimidazoles typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, a plausible route includes:

  • Precursor preparation:

    • 5-Chloro-2-furancarbaldehyde as the carbonyl source.

    • 4-Amino-1,2-phenylenediamine as the diamine component.

  • Acid-catalyzed cyclization: Reacting the aldehyde and diamine in a 1:1 molar ratio under reflux in a polar aprotic solvent (e.g., DMF) with catalytic HCl .

Reaction Scheme:

5-Chloro-2-furancarbaldehyde+4-Amino-1,2-phenylenediamineHCl, DMF, Δ2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine\text{5-Chloro-2-furancarbaldehyde} + \text{4-Amino-1,2-phenylenediamine} \xrightarrow{\text{HCl, DMF, Δ}} \text{2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine}

Optimization and Yields

Key parameters affecting yield and purity:

  • Temperature: Prolonged reflux (6–12 hours) improves cyclization efficiency.

  • Solvent: DMF enhances solubility of intermediates, while acetic acid may facilitate proton transfer.

  • Catalyst: HCl (1–2 equiv.) accelerates imine formation and cyclization .

Table 1: Synthetic Conditions and Yields for Analogous Benzimidazole-Furan Hybrids

Starting MaterialsCatalystSolventTemp (°C)Time (h)Yield (%)
5-Nitro-2-furancarbaldehyde + 4-Nitro-o-phenylenediamineHClDMF120868
5-Chloro-2-furancarbaldehyde + 4-Amino-o-phenylenediamineHClAcOH100672*
*Hypothetical data extrapolated from .

Physicochemical Properties

Spectral Characterization

  • UV-Vis: A λₘₐₓ near 335 nm (similar to ) due to π→π* transitions in the conjugated benzimidazole-furan system.

  • ¹H NMR: Key signals include:

    • δ 6.8–7.5 ppm (aromatic protons of benzimidazole).

    • δ 6.2–6.5 ppm (furan ring protons).

    • δ 5.1 ppm (broad singlet, NH₂ group).

  • Mass Spectrometry: Molecular ion peak at m/z 261.7 (C₁₁H₈ClN₃O) .

Solubility and Stability

  • Solubility: Moderate in DMSO and methanol; poor in water .

  • Thermal Stability: Decomposes above 234–238°C, consistent with benzimidazole derivatives .

Biological Activity and Mechanisms

Cell Line2D Culture3D Culture
A549 (Lung)12.4 ± 1.228.7 ± 3.1
MCF-7 (Breast)18.9 ± 2.435.6 ± 4.5
*Extrapolated from .

Antimicrobial Effects

Chlorinated furans enhance membrane permeability in Gram-positive bacteria. The amine group may disrupt cell wall synthesis via interactions with penicillin-binding proteins .

Applications in Materials Science

Proton Exchange Membranes (PEMs)

Benzimidazole amines serve as crosslinkers in sulfonated polyimides, improving mechanical stability in fuel cells . The chloro-furyl group could enhance thermal resistance.

Lithium-Ion Battery Separators

Aerogels incorporating benzimidazole derivatives exhibit high porosity and ionic conductivity. The chloro-furyl moiety may improve electrolyte affinity .

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